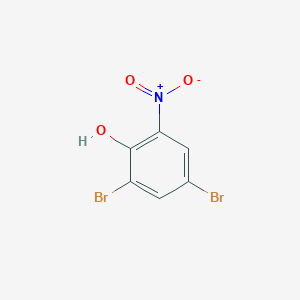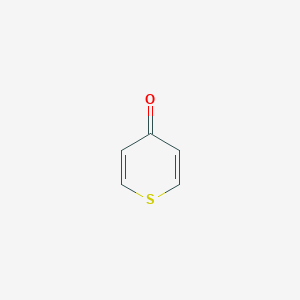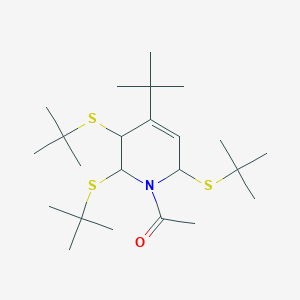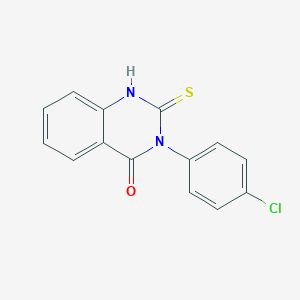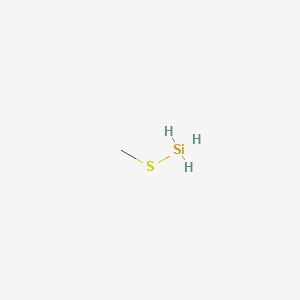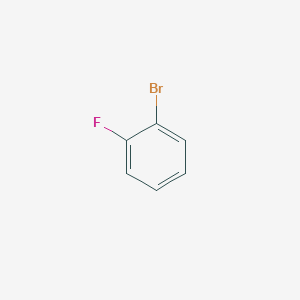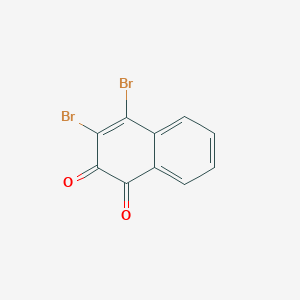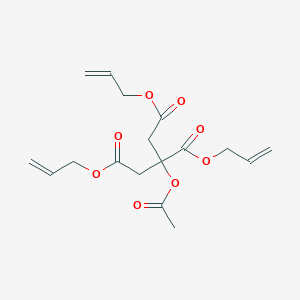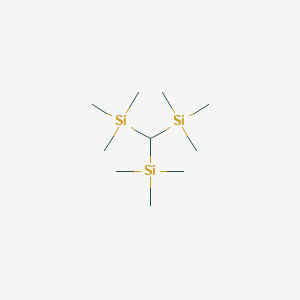![molecular formula C13H8O3 B092531 2-Methylnaphtho[1,2-b]furan-4,5-dione CAS No. 17112-93-5](/img/structure/B92531.png)
2-Methylnaphtho[1,2-b]furan-4,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluor-DL-Tryptophan ist ein synthetisches Derivat der Aminosäure Tryptophan, das sich durch den Austausch eines Fluoratoms an der 6. Position des Indolrings auszeichnet.
Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von 6-Fluor-DL-Tryptophan beinhaltet typischerweise die Fluorierung von Tryptophan-Derivaten. Eine gängige Methode beinhaltet die Verwendung elektrophiler Fluorierungsmittel wie Selectfluor. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die selektive Einführung des Fluoratoms an der gewünschten Position zu gewährleisten .
Industrielle Produktionsmethoden: Die industrielle Produktion von 6-Fluor-DL-Tryptophan kann ähnliche synthetische Wege, jedoch in größerem Maßstab, beinhalten. Der Prozess ist auf Ausbeute und Reinheit optimiert und integriert oft fortschrittliche Reinigungstechniken wie Kristallisation und Chromatographie, um das Endprodukt zu erhalten .
Chemische Reaktionsanalyse
Arten von Reaktionen: 6-Fluor-DL-Tryptophan unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann zur Bildung von oxidierten Derivaten führen, die unterschiedliche biologische Aktivitäten aufweisen können.
Reduktion: Reduktionsreaktionen können die an den Indolring gebundenen funktionellen Gruppen verändern.
Substitution: Das Fluoratom kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Reagenzien wie Halogenierungsmittel und Nukleophile werden für Substitutionsreaktionen eingesetzt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. So kann Oxidation beispielsweise hydroxylierte Derivate ergeben, während Substitution verschiedene funktionelle Gruppen in das Molekül einführen kann .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-DL-Tryptophan typically involves the fluorination of tryptophan derivatives. One common method includes the use of electrophilic fluorinating agents such as Selectfluor. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position .
Industrial Production Methods: Industrial production of 6-Fluoro-DL-Tryptophan may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced purification techniques such as crystallization and chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Fluoro-DL-Tryptophan undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogenating agents and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
6-Fluor-DL-Tryptophan hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Der Wirkmechanismus von 6-Fluor-DL-Tryptophan beinhaltet seine Rolle als Serotonin-Synthese-Inhibitor. Durch die Konkurrenz mit Tryptophan um die Bindung an Albumin und den Durchtritt durch die Blut-Hirn-Schranke reduziert es effektiv die Synthese von Serotonin im Gehirn. Diese Eigenschaft macht es zu einem wertvollen Werkzeug für die Untersuchung des serotonergen Systems und seiner assoziierten Pfade .
Ähnliche Verbindungen:
5-Fluor-DL-Tryptophan: Ein weiteres fluoriertes
Wirkmechanismus
The mechanism of action of 6-Fluoro-DL-Tryptophan involves its role as a serotonin synthesis inhibitor. By competing with tryptophan for binding to albumin and passage through the blood-brain barrier, it effectively reduces the synthesis of serotonin in the brain. This property makes it a valuable tool for studying the serotoninergic system and its associated pathways .
Vergleich Mit ähnlichen Verbindungen
5-Fluoro-DL-Tryptophan: Another fluorinated
Eigenschaften
CAS-Nummer |
17112-93-5 |
|---|---|
Molekularformel |
C13H8O3 |
Molekulargewicht |
212.2 g/mol |
IUPAC-Name |
2-methylbenzo[g][1]benzofuran-4,5-dione |
InChI |
InChI=1S/C13H8O3/c1-7-6-10-12(15)11(14)8-4-2-3-5-9(8)13(10)16-7/h2-6H,1H3 |
InChI-Schlüssel |
HVBUAWKAICAILW-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(O1)C3=CC=CC=C3C(=O)C2=O |
Kanonische SMILES |
CC1=CC2=C(O1)C3=CC=CC=C3C(=O)C2=O |
Synonyme |
2-Methylnaphtho[1,2-b]furan-4,5-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


